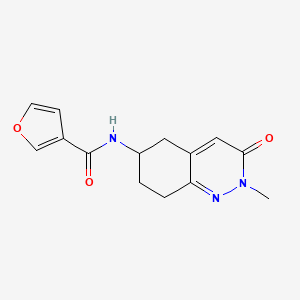![molecular formula C19H11F3N2O B2585975 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 252058-99-4](/img/structure/B2585975.png)
6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016747-55-9 . It has a molecular weight of 264.21 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-4-11(10)19-12-6-5-9(7-17)8-18-12/h1-6,8H .Chemical Reactions Analysis
The compound is part of the trifluoromethylpyridines (TFMP) group, which has been used in the synthesis of several crop-protection products . The presence of fluorine and pyridine structure in TFMP derivatives, including this compound, results in superior pest control properties when compared to traditional phenyl-containing insecticides .科学的研究の応用
1. Medicinal Chemistry and Drug Development
Research involving related compounds, such as pyridine derivatives, often focuses on the synthesis and evaluation of their biological activities. For instance, pyrazolo[4,3-b]pyridine derivatives have been explored for their potential therapeutic uses, including anti-bacterial and herbicidal activities. These compounds' synthesis often involves complex chemical reactions aimed at introducing various functional groups that might affect their biological activity (Rostamizadeh et al., 2013; Liu et al., 2006).
2. Materials Science
Pyridine and pyrazolo derivatives have been investigated for their potential in materials science, such as in the synthesis of novel polymers and luminescent materials. These studies focus on creating materials with specific desirable properties, such as thermal stability, luminescence, and mechanical strength. For example, polyimides derived from pyridine-containing aromatic diamine monomers have shown promising results in terms of solubility, glass transition temperatures, and mechanical properties, suggesting their applicability in advanced material applications (Ma et al., 2010).
3. Chemical Synthesis and Catalysis
The synthesis of pyridine derivatives also extends to the field of catalysis, where these compounds are part of catalyst systems for various chemical reactions. For example, palladium(II) complexes involving pyridine ligands have been utilized in catalyzing C-C coupling reactions, demonstrating the versatility of pyridine derivatives in facilitating chemical transformations (Das et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O/c20-19(21,22)15-7-4-8-16(11-15)25-18-14(12-23)9-10-17(24-18)13-5-2-1-3-6-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRKFHGYGZSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
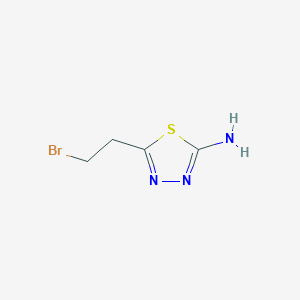
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
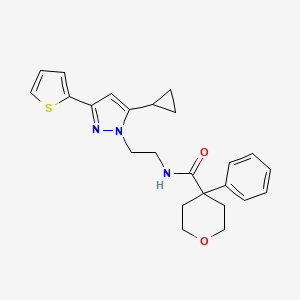


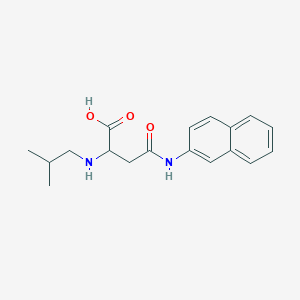
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
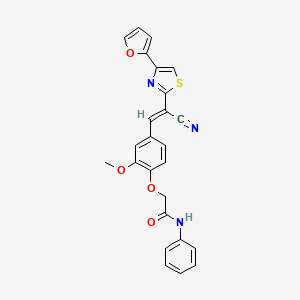
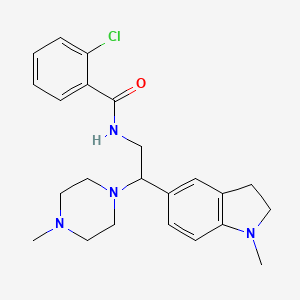
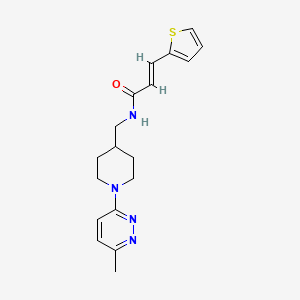
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
